molecular formula C20H26NaO4P B076864 Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt CAS No. 10491-31-3

Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt

Cat. No. B076864
CAS RN: 10491-31-3
M. Wt: 384.4 g/mol
InChI Key: SNAQARSCIHDMGI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt, also known as sodium 4-tert-butylphenyl phosphate, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods, and its applications in biochemical and physiological studies have been extensively explored.

Mechanism Of Action

Sodium 4-tert-butylphenyl phosphate acts as a competitive inhibitor of PP2A by binding to the active site of the enzyme. This results in the inhibition of the dephosphorylation of target proteins, leading to the dysregulation of cellular processes. The inhibition of PP2A by Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt 4-tert-butylphenyl phosphate has been shown to induce apoptosis in cancer cells and enhance the sensitivity of cancer cells to chemotherapy.
Biochemical and Physiological Effects:
Sodium 4-tert-butylphenyl phosphate has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the sensitivity of cancer cells to chemotherapy. This compound has also been shown to regulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Advantages And Limitations For Lab Experiments

Sodium 4-tert-butylphenyl phosphate has several advantages for lab experiments. It is a potent and specific inhibitor of PP2A, making it a valuable tool for studying the role of this enzyme in cellular processes. This compound is also stable and easy to handle, allowing for reproducible results. However, there are also limitations to the use of Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt 4-tert-butylphenyl phosphate. It is a toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the use of Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt 4-tert-butylphenyl phosphate in scientific research. One direction is the development of more potent and selective inhibitors of PP2A. Another direction is the study of the role of PP2A in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. The use of Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt 4-tert-butylphenyl phosphate in combination with other drugs or therapies is also an area of future research. Additionally, the development of new methods for the synthesis and delivery of Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt 4-tert-butylphenyl phosphate could improve its efficacy and safety for use in scientific research.
Conclusion:
Sodium 4-tert-butylphenyl phosphate is a valuable tool for studying the role of PP2A in cellular processes. Its potent and specific inhibition of PP2A has led to its widespread use in scientific research. This compound has several advantages for lab experiments, but also has limitations that should be considered. Future research directions for Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt 4-tert-butylphenyl phosphate include the development of more potent and selective inhibitors of PP2A, the study of its role in various diseases, and the development of new methods for its synthesis and delivery.

Synthesis Methods

Sodium 4-tert-butylphenyl phosphate can be synthesized using various methods, including the reaction of 4-tert-butylphenol with phosphorus oxychloride, followed by the reaction with Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt hydroxide. Another method involves the reaction of 4-tert-butylphenol with phosphoric acid, followed by the reaction with Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt hydroxide. The synthesis of this compound requires careful handling of hazardous chemicals and should be performed under appropriate laboratory conditions.

Scientific Research Applications

Sodium 4-tert-butylphenyl phosphate has been widely used in scientific research as a protein phosphatase inhibitor. It has been shown to inhibit the activity of protein phosphatase 2A (PP2A), a critical enzyme involved in the regulation of cell growth and differentiation. This compound has been used to study the role of PP2A in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response.

properties

CAS RN

10491-31-3

Product Name

Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate, sodium salt

Molecular Formula

C20H26NaO4P

Molecular Weight

384.4 g/mol

IUPAC Name

sodium;bis(4-tert-butylphenyl) phosphate

InChI

InChI=1S/C20H27O4P.Na/c1-19(2,3)15-7-11-17(12-8-15)23-25(21,22)24-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3,(H,21,22);/q;+1/p-1

InChI Key

SNAQARSCIHDMGI-UHFFFAOYSA-M

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[Na+]

SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[Na+]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)C.[Na+]

Other CAS RN

10491-31-3

Origin of Product

United States

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